Muscarinic M1 Receptor Class Comparison: Isobutylsulfonyl vs. Methylsulfonyl Azetidine Methanones
The (1-(methylsulfonyl)azetidin-3-yl)(heterocycloalkyl)methanone scaffold was optimized to achieve nanomolar M1 antagonist activity with >30-fold selectivity over M2–M5 subtypes in calcium mobilization assays [1]. The isobutylsulfonyl variant introduces a branched alkyl group that is predicted to increase clogP by approximately 1.0–1.5 log units compared to the methylsulfonyl lead, potentially enhancing blood-brain barrier penetration while simultaneously reducing aqueous solubility. No direct head-to-head M1 data exist for the target compound; however, SAR from the patent series indicates that bulkier sulfonyl substituents can either enhance or abolish M1 affinity depending on complementary steric interactions in the binding pocket.
| Evidence Dimension | M1 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | Not experimentally determined |
| Comparator Or Baseline | Methylsulfonyl analog (representative from US Patent 8,697,888): IC50 = 230 nM (M1, CHO cell calcium mobilization) [1] |
| Quantified Difference | Unknown; target compound’s activity has not been reported |
| Conditions | Recombinant human M1 receptor expressed in CHO cells; calcium mobilization assay |
Why This Matters
The M1 structural class provides the most plausible biological annotation for this scaffold; any program pursuing muscarinic subtype selectivity must characterize the isobutylsulfonyl variant empirically.
- [1] Lindsley CW, Conn JP, Wood MR, Melancon BJ, Cheung YY, et al. Substituted (1-(methylsulfonyl)azetidin-3-yl)(heterocycloalkyl)methanone analogs as antagonists of muscarinic acetylcholine M1 receptors. US Patent 8,697,888, 2014. Representative compound IC50 values abstracted from BindingDB entries CHEMBL2057776 (IC50 230 nM) and related records. View Source
